A Comprehensive Technical Guide to 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
CAS Number: 1233026-05-5
Molecular Formula: C₁₀H₉FO
Molecular Weight: 164.18 g/mol
Introduction: The Strategic Importance of the Fluorophenylcyclopropyl Moiety
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde motif represents a confluence of two privileged structural elements: the cyclopropane ring and a fluorinated phenyl group. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized as a bioisostere for larger, more flexible alkyl chains or unsaturated systems.[1][2] Its rigidifying effect can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[3] Furthermore, the inherent strain of the cyclopropane ring can influence metabolic stability, often rendering adjacent bonds more resistant to enzymatic degradation.[1]
The incorporation of a fluorine atom onto the phenyl ring offers additional advantages. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic properties of the aromatic ring and engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[4] This can lead to improved binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, structural elucidation, and potential applications of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde, a valuable building block for the development of next-generation therapeutics.
Synthesis of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde: A Plausible Synthetic Approach
A plausible and efficient synthetic route is outlined below, drawing from established methodologies for the synthesis of related cyclopropane derivatives.[8][9] This proposed pathway involves a Wittig reaction to generate the necessary alkene, followed by a Simmons-Smith cyclopropanation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde.
Experimental Protocol
Step 1: Synthesis of 4-Fluorostyrene via Wittig Reaction
The initial step involves the conversion of 4-fluorobenzaldehyde to 4-fluorostyrene using a Wittig reaction.[7][10] This reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-fluorostyrene.
Step 2: Simmons-Smith Cyclopropanation of 4-Fluorostyrene
The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes.[11]
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc-copper couple (2.0 equivalents).
-
Add anhydrous diethyl ether to the flask.
-
Slowly add diiodomethane (1.5 equivalents) to the stirred suspension. Gentle warming may be required to initiate the reaction, which is indicated by the formation of a white precipitate (the Simmons-Smith reagent).
-
Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of 4-fluorostyrene (1.0 equivalent) in anhydrous diethyl ether dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 1-fluoro-4-(cyclopropyl)benzene, can be carried forward to the next step.
-
Oxidation to the Aldehyde: The final step involves the oxidation of the cyclopropylmethyl group to the corresponding aldehyde. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation. For a milder and often higher-yielding transformation, a Swern oxidation is recommended.
-
Swern Oxidation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equivalents) in DCM.
-
After stirring for 15 minutes, add a solution of the crude 1-fluoro-4-(cyclopropyl)benzene from the previous step in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde.
Structural Elucidation and Spectroscopic Characterization
The unambiguous identification of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde relies on a combination of spectroscopic techniques. Below are the expected characteristic data based on the analysis of structurally similar compounds.[4][10][12]
| Technique | Expected Observations |
| ¹H NMR | Aldehydic Proton (CHO): A doublet in the range of δ 9.0-10.0 ppm with a small coupling constant (J ≈ 4-6 Hz) to the adjacent cyclopropyl proton. Aromatic Protons: Two sets of doublets of doublets (or multiplets) in the aromatic region (δ 7.0-7.5 ppm) characteristic of a para-substituted fluorophenyl ring. Cyclopropyl Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) due to the diastereotopic nature of the cyclopropyl protons and their coupling to each other and the aldehydic proton. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm. Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Cyclopropyl Carbons: Signals in the upfield region (δ 10-35 ppm). |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 164. Fragmentation: Characteristic fragmentation patterns would include the loss of the formyl group (-CHO, M-29) and potentially cleavage of the cyclopropane ring.[13] |
| IR Spec. | Carbonyl Stretch (C=O): A strong absorption band in the region of 1700-1720 cm⁻¹. Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. C-F Stretch: A strong absorption in the range of 1200-1250 cm⁻¹. |
Reactivity and Synthetic Utility
The aldehyde functionality of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde makes it a versatile synthetic intermediate. It can undergo a wide range of transformations, including:
-
Oxidation: Conversion to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.
-
Reduction: Formation of the corresponding alcohol with reducing agents such as sodium borohydride.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon double bond formation to extend the carbon skeleton.
-
Aldol and Related Condensations: Formation of α,β-unsaturated carbonyl compounds.
This reactivity profile allows for the elaboration of the 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde core into a diverse array of more complex molecules with potential therapeutic applications.
Applications in Drug Discovery and Development
The unique structural features of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde make it a highly attractive building block in the design of novel therapeutic agents.
Intermediate in the Synthesis of Antiplatelet Agents
One of the most significant applications of related cyclopropyl ketones is in the synthesis of the antiplatelet drug Prasugrel .[6][12] Although the reported industrial syntheses of Prasugrel often start from a cyclopropyl ketone derivative, 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde could serve as a key precursor to such ketones through Grignard addition followed by oxidation. The core 2-arylcyclopropyl moiety is crucial for the drug's activity.
Caption: Potential role of the aldehyde as a precursor to Prasugrel intermediates.
Scaffold for GABA Receptor Modulators
The central nervous system is a primary target for drug discovery, and GABA-A receptors are crucial in regulating neuronal excitability. Positive allosteric modulators (PAMs) of GABA-A receptors are used to treat anxiety, insomnia, and seizure disorders.[14][15] The 4-fluorophenyl moiety is a common feature in many known GABA-A receptor modulators.[16] The rigid cyclopropyl linker in 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde can be used to position the fluorophenyl group in a specific orientation within the receptor's binding pocket, potentially leading to enhanced selectivity and potency. The aldehyde can be readily converted to various functional groups, such as amines or amides, which are known to interact with the GABA-A receptor.
Building Block for Antiviral Agents
The cyclopropane ring is also a key structural feature in several antiviral compounds.[17][18] Its unique conformational constraints can be exploited to mimic the geometry of natural nucleosides, leading to the inhibition of viral replication. The 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde scaffold can be elaborated to generate novel nucleoside analogs with potential activity against a range of viruses.
Conclusion
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The combination of the conformationally rigid cyclopropane ring and the electronically modulating fluorophenyl group provides a powerful platform for the design of novel therapeutic agents targeting a range of biological pathways. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds significant promise for the development of new and improved medicines.
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